molecular formula C16H19NO2 B1386858 Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate CAS No. 861582-97-0

Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate

Cat. No. B1386858
M. Wt: 257.33 g/mol
InChI Key: YFYVWGMFZWLSNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazoles, which are structurally similar to pyrroles, have been the subject of significant research in recent years1. For example, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported1. This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization1.



Chemical Reactions Analysis

The specific chemical reactions involving “Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate” are not available in the sources I have access to. However, understanding the chemical reactions of a compound can provide insights into its potential uses and applications.


Scientific Research Applications

  • Synthesis of Imidazoles

    • Field : Organic & Biomolecular Chemistry .
    • Application Summary : Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .
    • Methods of Application : The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .
    • Results or Outcomes : The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides .
  • Synthesis and X-Ray Structure of Selected Imidazole Derivatives

    • Field : Crystallography .
    • Application Summary : This research involves the synthesis and X-ray structure analysis of selected imidazole derivatives .
    • Methods of Application : The synthesis of these imidazole derivatives is discussed in the research .
    • Results or Outcomes : The essential characteristics of the imidazole derivatives are provided by the structural analyses of the eight derivatives . All the derivatives have a planar imidazole unit .

properties

IUPAC Name

ethyl 2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-5-19-16(18)15-10-12(3)17(13(15)4)14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYVWGMFZWLSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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